

A Technical Guide to Thiophanate-methyl-d6: Properties and Analytical Applications

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Compound of Interest

Compound Name: Thiophanate-methyl-d6

Cat. No.: B12423194

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This technical guide provides an in-depth overview of **Thiophanate-methyl-d6**, a deuterated analog of the broad-spectrum benzimidazole fungicide Thiophanate-methyl. This isotopically labeled compound is a critical tool for researchers, scientists, and professionals in drug development and analytical chemistry, primarily serving as an internal standard for the accurate quantification of Thiophanate-methyl in various matrices.

Core Physicochemical Properties

Thiophanate-methyl-d6 is synthetically derived from Thiophanate-methyl by replacing six hydrogen atoms with deuterium atoms on the two methyl groups. This substitution results in a molecule with a higher mass, which is readily distinguishable from the parent compound by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Data Summary

The key quantitative data for **Thiophanate-methyl-d6** are summarized in the table below, providing a clear reference for its molecular characteristics.

Property	Value	References
Molecular Formula	C ₁₂ H ₈ D ₆ N ₄ O ₄ S ₂	[1][2][3][4]
Exact Mass	348.0833 u	[1][3]
Molecular Weight	348.43 g/mol	[1][3][4][5]
Unlabeled CAS Number	23564-05-8	[1][3][4]
Labeled CAS Number	1398065-77-4	[1][2][3][4]

Experimental Protocol: Quantification of Thiophanate-methyl in Environmental Samples using LC-MS/MS

This section details a representative experimental protocol for the determination of Thiophanate-methyl in a sample matrix (e.g., soil, water, agricultural products) utilizing **Thiophanate-methyl-d6** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Objective

To accurately quantify the concentration of Thiophanate-methyl in a given sample matrix.

2. Materials and Reagents

- Standards: Thiophanate-methyl analytical standard, **Thiophanate-methyl-d6** (internal standard).
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.
- Sample Preparation: QuEChERS extraction salts, SPE cartridges (if required for cleanup), centrifuge, vortex mixer, evaporating unit (e.g., nitrogen evaporator).
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Standard Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiophanate-methyl and **Thiophanate-methyl-d6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Thiophanate-methyl stock solution with an appropriate solvent mixture (e.g., 50:50 ACN:Water) to prepare a series of calibration standards at different concentrations.
- Internal Standard Spiking Solution: Dilute the **Thiophanate-methyl-d6** stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.

4. Sample Preparation (QuEChERS Method Example)

- Homogenization: Homogenize 10 g of the sample (e.g., fruit puree).
- Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard spiking solution.
- Salting-out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), vortex vigorously for 1 minute, and centrifuge.
- Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing appropriate sorbents to remove interfering matrix components. Vortex and centrifuge.
- Final Extract: Take the final supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m).
 - Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

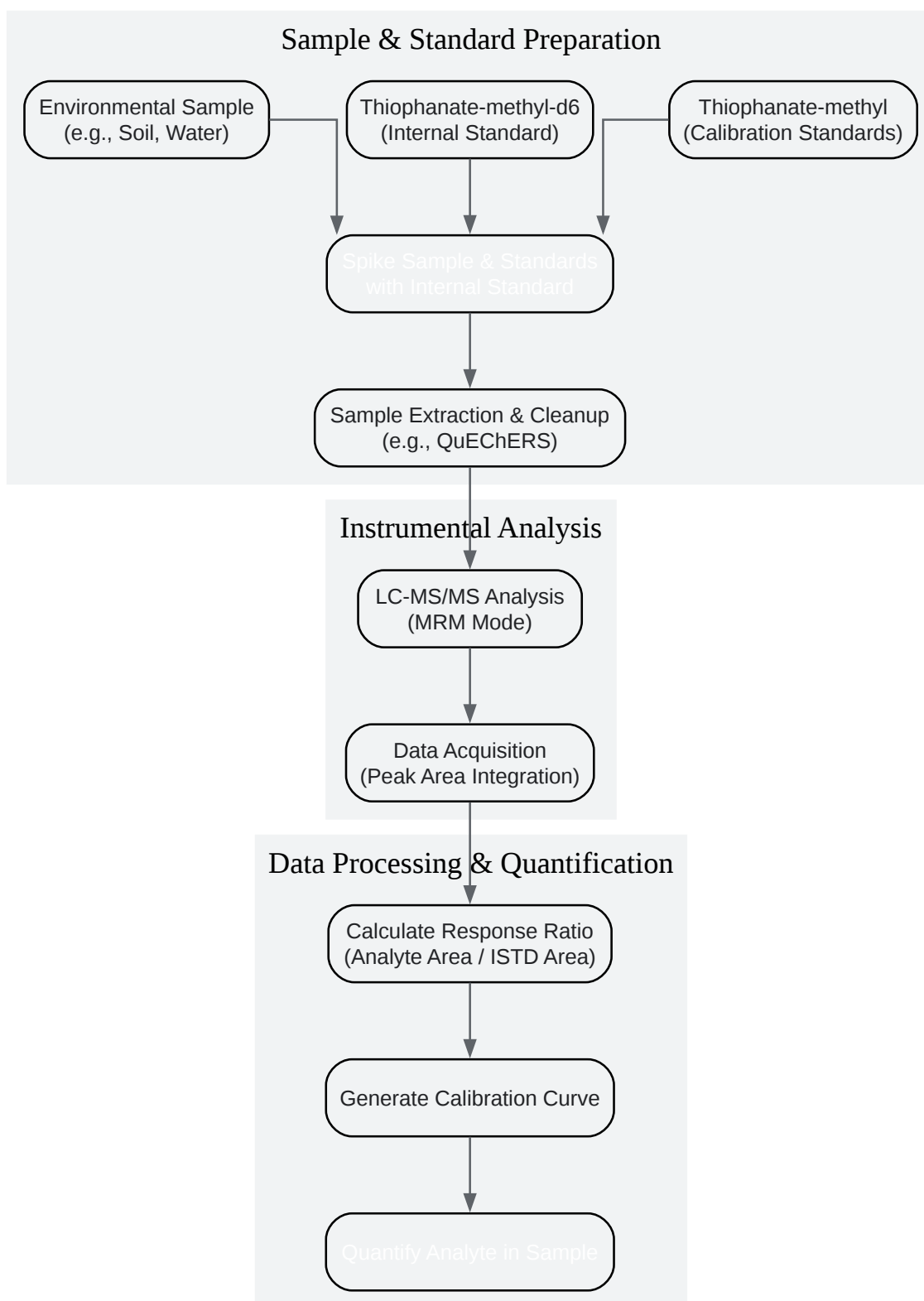
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Thiophanate-methyl: Q1 (Precursor Ion) -> Q3 (Product Ion)
 - **Thiophanate-methyl-d6**: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
 - Optimize collision energies and other source parameters for maximum signal intensity.

6. Data Analysis

- Integrate the peak areas for both Thiophanate-methyl and **Thiophanate-methyl-d6** in each sample and standard.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
- Determine the concentration of Thiophanate-methyl in the samples by interpolating their response ratios from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the analytical quantification of Thiophanate-methyl using its deuterated internal standard.



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Caption: Workflow for Quantification using an Internal Standard.

This guide provides the essential technical details and a practical framework for the use of **Thiophanate-methyl-d6** in a research and analytical setting. The stability and chemical similarity to the parent compound make it an indispensable tool for achieving high accuracy and precision in quantitative studies.

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